molecular formula C7H11NO B12865219 2-Methyl-2-(oxetan-3-yl)propanenitrile

2-Methyl-2-(oxetan-3-yl)propanenitrile

Cat. No.: B12865219
M. Wt: 125.17 g/mol
InChI Key: XKEFVVQNKWWDOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-2-(oxetan-3-yl)propanenitrile is a chemical compound with the molecular formula C7H11NO It features an oxetane ring, which is a four-membered cyclic ether, attached to a propanenitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(oxetan-3-yl)propanenitrile typically involves the formation of the oxetane ring through epoxide opening reactions. One common method is the reaction of epoxides with trimethyloxosulfonium ylide, which leads to the formation of oxetanes under moderate heating conditions . Another approach involves the use of sodium anion of an NTs-sulfoximine to achieve the ring closure .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of oxetane synthesis, such as the use of epoxide precursors and ring-closing reactions, are likely employed on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(oxetan-3-yl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The oxetane ring can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The oxetane ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-CPBA (meta-chloroperoxybenzoic acid) and bromine.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used for the reduction of nitrile groups.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Primary amines.

    Substitution: Various substituted oxetane derivatives.

Scientific Research Applications

2-Methyl-2-(oxetan-3-yl)propanenitrile has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its unique structural properties.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(oxetan-3-yl)propanenitrile is primarily related to its ability to undergo ring-opening reactions. The oxetane ring is strained, making it reactive towards nucleophiles and electrophiles. This reactivity allows the compound to interact with various molecular targets and pathways, leading to the formation of different products and derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2-(oxetan-3-yl)propanol
  • 2-Methyl-2-(oxetan-3-yl)propanoic acid
  • 2-Methyl-2-(oxetan-3-yl)propylamine

Uniqueness

2-Methyl-2-(oxetan-3-yl)propanenitrile is unique due to the presence of both an oxetane ring and a nitrile group. This combination imparts distinct reactivity and potential for diverse chemical transformations compared to its analogs, which may lack either the oxetane ring or the nitrile group.

Properties

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

2-methyl-2-(oxetan-3-yl)propanenitrile

InChI

InChI=1S/C7H11NO/c1-7(2,5-8)6-3-9-4-6/h6H,3-4H2,1-2H3

InChI Key

XKEFVVQNKWWDOC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#N)C1COC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.